![molecular formula C17H14BrClO B12531182 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene CAS No. 651330-76-6](/img/structure/B12531182.png)
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound features a bromoethoxy group, a chlorophenyl ethynyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene typically involves multiple steps:
Formation of the Bromoethoxy Group: This can be achieved by reacting 2-bromoethanol with a suitable base to form the bromoethoxy intermediate.
Attachment of the Chlorophenyl Ethynyl Group: This step involves the coupling of 4-chlorophenylacetylene with the bromoethoxy intermediate using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Group: The final step includes the methylation of the benzene ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethoxy)-4-ethynylbenzene: Lacks the chlorophenyl group.
4-[(4-Chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromoethoxy group.
1-(2-Ethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromo group.
Propiedades
Número CAS |
651330-76-6 |
|---|---|
Fórmula molecular |
C17H14BrClO |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
1-(2-bromoethoxy)-4-[2-(4-chlorophenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3 |
Clave InChI |
FACAHXKJDUXJPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
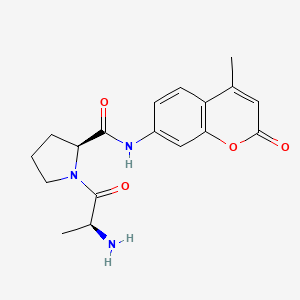
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)

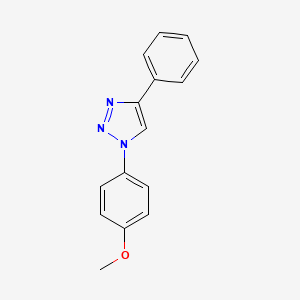
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
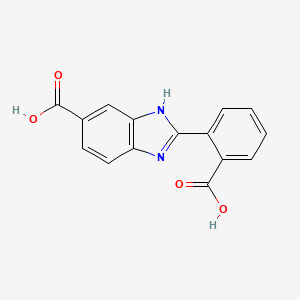
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
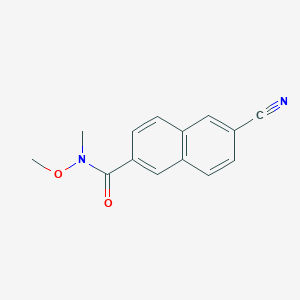
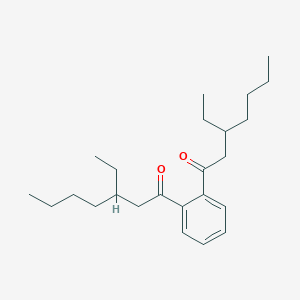

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

